(5-iodo-1-benzofuran-3-yl) acetate

Catalog No.
S8578245
CAS No.
M.F
C10H7IO3
M. Wt
302.06 g/mol
Availability
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(5-iodo-1-benzofuran-3-yl) acetate

Product Name

(5-iodo-1-benzofuran-3-yl) acetate

IUPAC Name

(5-iodo-1-benzofuran-3-yl) acetate

Molecular Formula

C10H7IO3

Molecular Weight

302.06 g/mol

InChI

InChI=1S/C10H7IO3/c1-6(12)14-10-5-13-9-3-2-7(11)4-8(9)10/h2-5H,1H3

InChI Key

APHMTZHXMGULRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=COC2=C1C=C(C=C2)I

Heteroannulation Strategies Involving Cyclohexenone and Quinone Precursors

Heteroannulation reactions between cyclohexenones and benzoquinones (BQ) under acetic acid catalysis represent a robust route to benzofuran cores. Pirouz et al. demonstrated that refluxing BQ derivatives with cyclohexenones in toluene/AcOH mediates [3+2] cycloaddition, forming furanylidene-benzofuran scaffolds. For instance, treatment of 2-methylcyclohexenone (1a) with BQ in AcOH/toluene yielded (5-iodo-1-benzofuran-3-yl) acetate precursors via intermediate oxocarbenium ions (Figure 1). Mechanistic studies revealed that BQ undergoes protonation to form BQH⁺, which participates in redox processes with cyclohexenones, followed by cyclization and acetate group incorporation.

This method’s versatility was further illustrated by substituting BQ with hydroquinone (HQ), though HQ alone failed to produce the target benzofuran, emphasizing BQ’s role as both reactant and oxidant. Optimized conditions (18 h reflux, 70% yield) highlight the efficiency of one-pot heteroannulation for scalable synthesis.

Palladium-Catalyzed Cross-Coupling Approaches for Benzofuran Core Assembly

Palladium-catalyzed Sonogashira couplings are pivotal for constructing benzofuran frameworks. Lin et al. reported a two-step synthesis starting from 5-bromo-2-hydroxy-3-methoxybenzaldehyde (23), where PdCl₂(PPh₃)₂ catalyzed the coupling of benzofuranyl bromides with stannanes to install aryl-alkyne bonds (Table 1). Comparative studies showed PdCl₂(PPh₃)₂ outperformed Pd(PPh₃)₄, with iodophenol substrates (12b) yielding higher efficiencies than bromophenols (12a).

Table 1: Catalyst Efficiency in Sonogashira Coupling

CatalystSubstrateYield (%)
PdCl₂(PPh₃)₂12b95
Pd(PPh₃)₄12a77

Post-coupling, DIBAL reduction and TiCl₄-mediated deprotection furnished the benzofuran core in 77–95% yields. This approach’s modularity enables access to diverse analogues, underscoring its utility in medicinal chemistry.

Iodination Techniques for Selective Halogenation at the 5-Position

Regioselective iodination at the benzofuran 5-position is achieved via diazotization-iodination sequences. A protocol by Choi et al. involved treating 1-aminodibenzofuran with HCl/NaNO₂ at −10°C to generate a diazonium intermediate, followed by KI quenching at 25°C to afford 1-iododibenzofuran (857784-97-5) in 44% yield. Critical optimizations included:

  • Temperature control (−10°C to −5°C during diazotization).
  • Excess KI (0.055 mol) to drive iodination completeness.
  • Post-reaction purification via sodium thiosulfate washes and petroleum ether crystallization, achieving 99% purity.

Alternative methods, such as electrophilic iodination using I₂/HIO₃, remain less explored for benzofurans, highlighting the dominance of diazotization in achieving 5-iodo specificity.

Esterification Protocols for Acetate Group Introduction

Esterification of 5-iodo-1-benzofuran-3-ol derivatives is typically accomplished using acetic anhydride under acidic or basic conditions. Choi et al. described the synthesis of butyl 2-(5-iodo-3-methylsulfinyl-1-benzofuran-2-yl)acetate via nucleophilic acyl substitution, where the hydroxyl group at C-3 reacted with acetyl chloride in pyridine. X-ray crystallography confirmed the acetate group’s orientation opposite the methylsulfinyl substituent, stabilizing the structure through C–H···O interactions.

Recent innovations employ deep eutectic solvents (DES) like choline chloride-ethylene glycol to enhance reaction efficiency. For example, acetylation of o-hydroxy aldehydes (15) in DES yielded benzofuran acetates in 70–91% yields, leveraging DES’s dual role as solvent and weak base.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

301.94399 g/mol

Monoisotopic Mass

301.94399 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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